molecular formula C6H10F2O2 B3032520 [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol CAS No. 2102412-02-0

[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol

Cat. No.: B3032520
CAS No.: 2102412-02-0
M. Wt: 152.14
InChI Key: TXVGCQKLSATKID-UHFFFAOYSA-N
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Description

[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol is a fluorinated oxetane derivative characterized by a 3-membered oxetane ring substituted with a 1,1-difluoroethyl group and a hydroxymethyl group. Its molecular formula is C₆H₁₀F₂O₂, with a molecular weight of 152.14 g/mol . The oxetane ring provides moderate ring strain compared to smaller rings like epoxides, balancing reactivity and stability, while the difluoroethyl group enhances lipophilicity and metabolic resistance.

Properties

IUPAC Name

[3-(1,1-difluoroethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-5(7,8)6(2-9)3-10-4-6/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVGCQKLSATKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(COC1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271958
Record name 3-Oxetanemethanol, 3-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-02-0
Record name 3-Oxetanemethanol, 3-(1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanemethanol, 3-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol typically involves the reaction of suitable precursors under controlled conditions. One common synthetic route includes the reaction of 3-hydroxyoxetane with 1,1-difluoroethane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

Overview

[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol. Its unique structure, featuring a difluoroethyl group and an oxetane ring, makes it a valuable compound in various scientific fields, particularly in chemistry, biology, and materials science.

Chemistry

  • Building Block for Pharmaceuticals : This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents, enhancing the development of new medications. Its unique properties facilitate the creation of complex molecules essential for drug development .
  • Organic Synthesis : It acts as a valuable intermediate in organic chemistry, enabling researchers to explore new chemical reactions and mechanisms. The compound's reactivity allows for diverse synthetic pathways .

Biology

  • Biological Activity Studies : Research is ongoing to investigate its interactions with enzymes and receptors. The difluoroethyl group may enhance binding affinity to specific molecular targets, making it relevant in studies aimed at understanding enzyme modulation and receptor activity.
  • Therapeutic Potential : Preliminary studies suggest potential applications in treating diseases that require modulation of specific biological pathways. This aspect is particularly relevant for conditions where targeted therapy is crucial .

Material Science

  • Polymer Chemistry : this compound is utilized in producing specialty polymers with unique properties suitable for coatings and adhesives. Its incorporation into polymer formulations can enhance material performance .
  • Cosmetic Applications : The compound may also be included in cosmetic formulations due to its potential moisturizing properties, improving the texture and feel of creams and lotions .

Flavor and Fragrance Industry

  • The compound finds applications in formulating flavors and fragrances, offering a distinct profile that can enhance product appeal. Its chemical structure allows for unique sensory attributes that are beneficial in this industry .

Mechanism of Action

The mechanism of action of [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The oxetane ring can also contribute to the compound’s stability and reactivity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications Reference
This compound C₆H₁₀F₂O₂ 152.14 Oxetane, difluoroethyl, hydroxymethyl Enhanced metabolic stability, moderate lipophilicity
[3-(Difluoromethyl)oxetan-3-yl]methanol C₅H₈F₂O₂ 138.11 Oxetane, difluoromethyl, hydroxymethyl Smaller substituent, higher polarity
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol C₁₁H₁₃FO₂ 196.22 Oxetane, fluorophenyl, ethanol moiety Aromatic interactions, higher molecular weight
Cyclopropyl(3-methyloxetan-3-yl)methanol C₈H₁₄O₂ 142.20 Oxetane, cyclopropyl, hydroxymethyl Increased rigidity, potential for ring-strain modulation
[3-Methyl-3-(4-methylpent-3-en-1-yl)oxiran-2-yl]methanol C₁₀H₁₈O₂ 170.25 Epoxide (oxirane), branched alkene High ring strain, reactive epoxide group
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol C₉H₁₀F₂O₃ 216.17 Aromatic ring, difluoromethoxy, hydroxymethyl Enhanced electronic effects, aromatic solubility
3-[1,1-Difluoro-3-(triisopropylsilyl)-2-propyn-1-yl]-3H-diaziren-3-yl]methanol - ~300 (estimated) Diazirine, triisopropylsilyl, difluoroalkyne Photoaffinity labeling, "click chemistry" applications

Structural and Functional Differences

Oxetane vs. Epoxide (Oxirane): The oxetane ring in this compound exhibits lower ring strain compared to the epoxide derivative in , which contains a highly strained 3-membered oxirane ring. This reduces reactivity but improves stability, making oxetanes more suitable for drug design .

Fluorinated Substituents: The difluoroethyl group provides greater lipophilicity and electron-withdrawing effects than the difluoromethyl group in [3-(difluoromethyl)oxetan-3-yl]methanol. This enhances membrane permeability and resistance to oxidative metabolism .

Aromatic vs. Aliphatic Systems :

  • The fluorophenyl-substituted oxetane () introduces aromatic π-π interactions , useful in targeting hydrophobic protein pockets. In contrast, aliphatic substituents (e.g., cyclopropyl in ) prioritize conformational rigidity .

Specialized Applications: The diazirinyl methanol compound () is tailored for photoaffinity labeling, leveraging its diazirine ring and alkyne group for covalent binding and bioorthogonal chemistry. This contrasts with the broader pharmaceutical applications of the target compound .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Solubility :
    The target compound (152.14 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol). Larger derivatives like the fluorophenyl-oxetane (196.22 g/mol) may face solubility challenges, necessitating formulation adjustments .

  • However, excessive fluorine (e.g., triisopropylsilyl-difluoroalkyne in ) can increase molecular weight and reduce solubility .
  • Metabolic Stability: Oxetane rings are known to resist enzymatic degradation better than epoxides. The difluoroethyl group further slows oxidation by cytochrome P450 enzymes, making the target compound superior to non-fluorinated oxetanes .

Biological Activity

[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol is a compound featuring an oxetane ring, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C5H8F2O2\text{C}_5\text{H}_8\text{F}_2\text{O}_2

Biological Activity Overview

Research indicates that compounds containing oxetane moieties often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential in various therapeutic areas.

1. Antimicrobial Activity

Recent studies have shown that oxetane derivatives can possess significant antimicrobial properties. For instance, the synthesis of oxetanes has been linked to enhanced activity against bacterial strains, likely due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

2. Anti-inflammatory Effects

Oxetane-containing compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for related compounds indicate promising anti-inflammatory potential, with some derivatives showing significant inhibition comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the oxetane ring contributes to its bioactivity by:

  • Enhancing lipophilicity, allowing better cell membrane penetration.
  • Acting as a bioisostere for other functional groups in drug design, potentially leading to improved pharmacokinetic properties .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxetane derivatives, this compound was tested against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL against Gram-positive bacteria. These findings suggest potential for development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent screening of COX inhibitors revealed that this compound displayed an IC50 value of 25 µM against COX-2 and 30 µM against COX-1. These results indicate a promising anti-inflammatory profile that warrants further exploration in preclinical models .

Data Table: Summary of Biological Activities

Activity IC50/Effect Reference
Antibacterial (MIC)32 - 64 µg/mL
COX-1 Inhibition30 µM
COX-2 Inhibition25 µM

Q & A

Q. What synthetic strategies are recommended for [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol?

  • Methodological Answer : A common approach involves functionalizing the oxetane ring at the 3-position. One strategy is the nucleophilic substitution of a pre-synthesized oxetan-3-ylmethanol derivative with a 1,1-difluoroethyl group. For example, using a fluorinated alkylating agent (e.g., 1,1-difluoroethyl iodide) under basic conditions (e.g., cesium carbonate in DMF) to introduce the difluoroethyl moiety. Reaction optimization should consider steric hindrance from the oxetane ring and the electron-withdrawing effect of fluorine atoms, which may necessitate elevated temperatures (50–80°C) . Key Validation : Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediate formation .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify the oxetane ring protons (δ 4.5–5.0 ppm for CH₂O) and the difluoroethyl group (δ 1.2–1.8 ppm for CF₂CH₃). The methanol (-CH₂OH) proton appears as a broad singlet (~δ 2.5 ppm) .
  • <sup>19</sup>F NMR : Distinct peaks for the -CF₂- group (δ -80 to -100 ppm) confirm successful difluorination .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and fragment ions (e.g., loss of -CH₂OH or -CF₂CH₃) .

Advanced Research Questions

Q. How can competing side reactions during difluoroethylation of oxetan-3-ylmethanol be mitigated?

  • Methodological Answer : Side reactions (e.g., over-alkylation or ring-opening) arise due to the oxetane’s strain and fluorine’s electronegativity. Strategies include:
  • Controlled Reagent Addition : Slow addition of the difluoroethylating agent to minimize exothermicity and byproduct formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize transition states and reduce nucleophilic attack on the oxetane .
  • Catalytic Systems : Lewis acids (e.g., AlCl₃) may enhance regioselectivity, though compatibility with fluorinated reagents requires testing .

Q. What computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Model the electronic effects of the -CF₂CH₃ group on the oxetane ring’s ring-opening propensity. Compare activation energies for nucleophilic substitution vs. ring-opening pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity’s impact on transition-state stabilization) .
  • Data Cross-Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Q. How do steric and electronic effects influence the compound’s stability in aqueous media?

  • Methodological Answer :
  • Hydrolytic Stability Assay : Conduct pH-dependent stability studies (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC and <sup>19</sup>F NMR. The electron-withdrawing -CF₂CH₃ group increases oxetane ring strain, accelerating hydrolysis under acidic conditions .
  • Stabilization Strategies : Co-solvents (e.g., DMSO) or buffering agents (e.g., phosphate) can reduce hydrolysis rates in biological assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify moisture control (anhydrous conditions for alkylation steps) and reagent purity (e.g., 1,1-difluoroethyl iodide vs. bromide reactivity differences) .
  • Byproduct Identification : Use LC-MS to detect oligomers or ring-opened derivatives, which may form if reaction temperatures exceed 80°C .
  • Scale-Dependent Effects : Pilot small-scale reactions (0.1–1 mmol) before scaling up; gas evolution during difluoroethylation requires vented setups to prevent pressure buildup .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol
Reactant of Route 2
[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol

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